molecular formula C8H8BF3O3 B8209291 (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid

Cat. No.: B8209291
M. Wt: 219.96 g/mol
InChI Key: JVXIEYVFFSKEOB-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy, fluoro, and methyl groups. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. In this reaction, an aryl halide is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boranes. Substitution reactions can result in a wide range of products, including amines, ethers, and esters .

Scientific Research Applications

Chemistry

In chemistry, (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and separation technologies .

Biology

In biological research, this compound is utilized for its ability to interact with biomolecules such as carbohydrates and proteins. It is employed in the design of enzyme inhibitors and as a tool for studying biological pathways .

Medicine

Its unique chemical properties allow for the modification of drug molecules to enhance their selectivity and efficacy .

Industry

In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible condensation with diols to form boronate esters. These interactions are crucial for its applications in sensing, separation, and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biomolecules or other substrates are required .

Properties

IUPAC Name

[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXIEYVFFSKEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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